3,5-Dinitro-L-tyrosine monohydrate
Description
General Overview of Tyrosine Nitration as a Post-Translational Modification and its Broader Biochemical Context
Tyrosine nitration is a significant post-translational modification (PTM) that involves the addition of a nitro group (-NO2) to one of the ortho carbons of the aromatic ring of a tyrosine residue within a protein. frontiersin.orgbmbreports.org This covalent modification is mediated by reactive nitrogen species (RNS) and is often linked to nitro-oxidative stress in cells. frontiersin.org The process can disrupt normal nitric oxide (•NO) signaling and shift cellular metabolism towards pro-oxidant processes. researchgate.net
The biochemical mechanisms of tyrosine nitration are primarily driven by strong nitrating agents like peroxynitrite (ONOO⁻). frontiersin.orgresearchgate.net Peroxynitrite is formed from the rapid reaction between nitric oxide (•NO) and the superoxide (B77818) anion (O₂•⁻), particularly under conditions of oxidative stress. frontiersin.orgresearchgate.net Other pathways for nitration exist, including mechanisms involving peroxidases and haem-peroxidases. nih.gov The presence of 3-nitrotyrosine (B3424624), the product of this modification, is widely considered a biomarker for cellular and tissue "nitroxidative stress". bmbreports.orgresearchgate.net This modification is not merely a marker of damage; it can have significant regulatory implications for protein function. The addition of the bulky, electron-withdrawing nitro group can alter a protein's structure, catalytic activity, and signaling functions. bmbreports.org For instance, nitration can prevent the crucial process of tyrosine phosphorylation, thereby interfering with key signal transduction pathways. frontiersin.org This modification has been observed in both animal and plant proteins and is implicated in various cellular processes and pathologies, including inflammatory diseases and age-related neurodegenerative disorders. bmbreports.orgnih.gov
Unique Chemical Characteristics of 3,5-Dinitro-L-tyrosine Monohydrate as a Dinitrated Amino Acid Derivative
This compound is a non-proteinogenic L-alpha-amino acid, meaning it is not one of the standard amino acids incorporated into proteins during translation. chemicalbook.comnih.gov It is a derivative of the amino acid L-tyrosine, distinguished by the presence of two nitro groups substituted at positions 3 and 5 of the phenyl ring. chemicalbook.comnih.gov This dinitration significantly alters the chemical properties of the parent molecule. The presence of two electron-withdrawing nitro groups enhances the compound's reactivity, making it a valuable tool for probing biological mechanisms. chemimpex.com
The addition of these nitro groups lowers the pKa of the phenolic hydroxyl group, which introduces a net negative charge at physiological pH and can dramatically change the local chemical environment within a protein if used as a probe. bmbreports.org This structural alteration is fundamental to its utility in research. This compound is a solid, white crystalline substance. peptide.com
Below is a table summarizing key chemical properties of the compound.
| Property | Value |
| Molecular Formula | C₉H₉N₃O₇·H₂O scbt.comscbt.com or C₉H₁₁N₃O₈ guidechem.comchemdad.com |
| Molecular Weight | 289.2 g/mol scbt.comscbt.com |
| IUPAC Name | (2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid nih.gov |
| CAS Number | 17360-11-1 scbt.comscbt.comsigmaaldrich.com |
| Melting Point | 220 °C (decomposes) chemicalbook.comchemdad.com |
| Physical State | Solid peptide.com |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate chemicalbook.com |
Research Significance and Conceptual Frameworks for its Study
This compound holds considerable significance in various fields of academic research due to its distinct chemical nature. chemimpex.com It serves as a specialized tool in biochemical and pharmaceutical studies, primarily for investigating protein modifications and enzyme activities. chemimpex.com Researchers utilize the compound to understand cellular signaling pathways and the effects of oxidative stress, particularly in neurobiology and cancer research. chemimpex.com
The conceptual framework for its study often involves its use as:
A Pharmaceutical Intermediate: The compound is a valuable building block in the synthesis of novel pharmaceuticals, acting as a precursor for developing targeted therapies. chemimpex.com
A Biochemical Probe: Its enhanced reactivity allows it to be used in experiments designed to explore protein interactions and the mechanisms of biological processes. chemimpex.com
An Analytical Standard: In analytical chemistry, it functions as a standard for methods like HPLC, ensuring the accurate measurement and quantification of tyrosine derivatives in biological samples. chemimpex.com
An Immunological Tool: It is employed in the creation of immunoassays to aid in the detection of specific antibodies, which can be relevant to autoimmune disease research. chemimpex.com
Furthermore, as a tyrosine derivative, it is studied in the context of amino acid metabolism. For example, its sodium salt has been used as an artificial substrate to probe the activity of enzymes like tyrosine aminotransferase. medchemexpress.com
Properties
CAS No. |
71876-88-5 |
|---|---|
Molecular Formula |
C9H11N3O8 |
Molecular Weight |
289.2 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid;hydrate |
InChI |
InChI=1S/C9H9N3O7.H2O/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19;/h2-3,5,13H,1,10H2,(H,14,15);1H2/t5-;/m0./s1 |
InChI Key |
IZLZTNHJGCMKEP-JEDNCBNOSA-N |
SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)O)N.O |
Isomeric SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C[C@@H](C(=O)O)N.O |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)O)N.O |
Pictograms |
Irritant |
sequence |
X |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Derivatization Strategies
Historical and Modern Chemical Synthesis of 3,5-Dinitrotyrosine (B100771)
The synthesis of 3,5-Dinitrotyrosine has evolved from early 20th-century methods to more refined modern techniques. A historical perspective is provided by a 1915 publication in the Journal of the American Chemical Society, which detailed early methods for synthesizing this nitrated amino acid. acs.org These foundational methods typically involved the direct nitration of L-tyrosine using strong nitrating agents.
Modern chemical synthesis still often relies on the direct nitration of the aromatic ring of tyrosine. However, contemporary methods employ a greater understanding of reaction kinetics and protecting group strategies to improve yield and purity. The general approach involves the electrophilic substitution of the tyrosine phenolic ring at the positions ortho to the hydroxyl group.
Key reaction parameters in the synthesis of 3,5-Dinitrotyrosine include:
Nitrating Agent: A mixture of nitric acid and sulfuric acid is a common, powerful nitrating agent.
Reaction Conditions: The temperature and reaction time are critical to control the extent of nitration and minimize side-product formation.
Protecting Groups: To prevent unwanted reactions at the amino and carboxyl groups of tyrosine, protecting groups are often used during the nitration step and subsequently removed.
Chemoenzymatic Approaches for Stereoselective Synthesis of Dinitrotyrosine Isomers
The stereochemistry of dinitrotyrosine isomers is crucial for their biological activity and research applications. Chemoenzymatic methods offer a powerful strategy for the stereoselective synthesis of these isomers. A notable example is the synthesis of the R- and S-isomers of 3,5-dinitro-o-tyrosine, which have been shown to interact differently with α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptors. nih.gov
In one such approach, enzymatic resolution is a key step. This process can selectively modify one enantiomer in a racemic mixture, allowing for the separation of the R- and S-isomers. This method highlights the importance of the phenolic group for binding affinity, as derivatives with a methoxy (B1213986) group showed lower potency. nih.gov The free amino group is also critical for receptor interaction. nih.gov
| Isomer | Receptor Binding (IC50) | Functional Activity (IC50) |
| S-isomer (6b) | 13 +/- 7 µM | 630 +/- 140 µM (antagonist) |
| R-isomer (6a) | 84 +/- 26 µM | Inactive up to 1 mM |
| Racemate (6) | Not specified | 730 +/- 88 µM (antagonist) |
This table presents the differential binding and functional activity of the R- and S-isomers of 3,5-dinitro-o-tyrosine on AMPA receptors, demonstrating the stereoselectivity of the interaction. nih.gov
Mechanistic Pathways Leading to Dinitration of Tyrosine Residues, Including Formation Under Specific Conditions
The formation of dinitrotyrosine in biological systems is a complex process primarily driven by free radical reactions under conditions of "nitroxidative stress". nih.govnih.gov This condition arises from an imbalance between nitric oxide (•NO) signaling and pro-oxidant processes. nih.gov
The primary mechanism involves the formation of a tyrosyl radical (Tyr•) as an intermediate. nih.govnih.gov This radical can then react with nitrogen dioxide (•NO₂) to form 3-nitrotyrosine (B3424624). nih.gov Subsequent nitration can lead to 3,5-dinitrotyrosine.
Key nitrating species and pathways include:
Peroxynitrite (ONOO⁻): Formed from the reaction of •NO and superoxide (B77818) (O₂•⁻), peroxynitrite and its derived radicals are potent nitrating agents. nih.govpnas.orgnih.gov
Hemeperoxidase/H₂O₂/Nitrite Pathway: This peroxynitrite-independent pathway can generate •NO₂, particularly via enzymes like myeloperoxidase. nih.govacs.org
Lipid Peroxidation: In lipid-rich environments like biomembranes, tyrosine nitration can be linked to lipid peroxidation processes through the action of lipid peroxyl radicals (LOO•). nih.govnih.gov
Atmospheric Pollutants: Exposure to pollutants such as ozone (O₃) and nitrogen dioxide (NO₂) can also initiate tyrosine nitration. acs.org The reaction can proceed through hydrogen atom abstraction or O₃ addition to the aromatic ring, followed by reaction with NO₂. acs.org
These reactions are highly dependent on the local environment, including pH and the presence of one-electron oxidants like carbonate radicals (CO₃•⁻). nih.gov The formation of 3-nitrotyrosine is considered a biomarker for oxidative damage and nitroxidative stress. nih.govnih.gov
Chemical Derivatization for Enhanced Research Applications (e.g., for spectrophotometric analysis)
Chemical derivatization is a crucial technique for the analysis of 3,5-dinitrotyrosine and related compounds, particularly for methods like spectrophotometry and gas chromatography-mass spectrometry (GC-MS). ipp.ptresearchgate.net Many amino acids, including tyrosine, lack strong chromophores that absorb in the visible region of the electromagnetic spectrum. researchgate.netresearchgate.net
A common derivatizing agent for primary and secondary amines is 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl). researchgate.net The reaction of L-tyrosine with NBD-Cl in an alkaline medium produces an orange-colored product that can be quantified spectrophotometrically. researchgate.net
For GC-MS analysis of nitrotyrosine, derivatization is necessary to increase the volatility and thermal stability of the molecule. ipp.pt This often involves the modification of the hydroxyl, amino, and carboxyl functional groups. ipp.pt While this step is essential for analysis, it can also be a source of artifact formation. ipp.pt
Common Derivatization Strategies for Amino Acid Analysis:
| Analytical Method | Purpose of Derivatization | Example Reagent |
| Spectrophotometry | Introduce a chromophore for visible light absorption. | 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) researchgate.net |
| Gas Chromatography | Increase volatility and thermal stability. | Perfluorinated compounds ipp.pt |
| HPLC | Enhance separation and detection. | Dabsyl chloride nih.gov |
This table outlines various derivatization strategies used for the analysis of amino acids and their modified forms, enhancing their detection and quantification in different analytical platforms.
Biochemical Interactions and Functional Modulations
Role as a Mechanistic Probe for Reactive Oxygen and Nitrogen Species
While the formation of 3-nitrotyrosine (B3424624) is a widely recognized biomarker for reactive nitrogen species (RNS) and nitroxidative stress, 3,5-Dinitro-L-tyrosine itself serves a different, more nuanced role in research. nih.gov Rather than acting as a direct detector of these reactive species, its unique structure is utilized to probe the mechanisms of biological processes where tyrosine is a key participant. chemimpex.com
The presence of two electron-withdrawing nitro groups dramatically alters the electronic and steric properties of the tyrosine molecule. This makes 3,5-Dinitro-L-tyrosine a useful tool for investigating enzyme active sites and signaling pathways that are sensitive to changes in tyrosine residues. chemimpex.com By substituting this modified amino acid for tyrosine, researchers can study the importance of the phenolic hydroxyl group's pKa, its redox potential, and specific steric requirements within protein-protein or enzyme-substrate interactions. For instance, its use as an inhibitor of certain enzymes (discussed below) helps to delineate the structural and chemical requirements for substrate binding and catalysis.
Influence on Enzyme Systems
The modified structure of 3,5-Dinitro-L-tyrosine leads to significant interactions with various enzyme systems, often resulting in potent inhibition.
3,5-Dinitro-L-tyrosine (DNT) is a potent inhibitor of thyroid iodotyrosine deiodinase. nih.govimpurity.comchemicalbook.com This enzyme is crucial for thyroid hormone metabolism, where it salvages iodide from the byproducts of thyroid hormone production, namely monoiodotyrosine (MIT) and diiodotyrosine (DIT). ebi.ac.uk
Research has shown that DNT acts as a competitive inhibitor of this deiodination process. In in-vitro studies using sheep thyroid homogenates, DNT was found to be a more effective inhibitor than 3,5-dibromo-L-tyrosine but less potent than 3-nitro-L-tyrosine. At a concentration of 1 mM, DNT was capable of reducing the deiodination of DIT to undetectable levels. This inhibitory action highlights the enzyme's sensitivity to substitutions on the tyrosine ring, making DNT a valuable compound for studying the mechanism of iodide metabolism and thyroid function.
Table 1: Inhibitory Effects of Tyrosine Analogues on Iodotyrosine Deiodination
| Compound | Inhibitory Potency | Type of Inhibition |
|---|---|---|
| 3,5-Dinitro-L-tyrosine (DNT) | Potent | Competitive |
| 3-Nitro-L-tyrosine (MNT) | More potent than DNT | Competitive |
| 3,5-Dibromo-L-tyrosine (DBT) | Less potent than DNT | Competitive |
| Tyrosine | Weak or no activity | - |
Tyrosine aminotransferase (TAT) is a key enzyme in the catabolism of tyrosine, catalyzing its conversion to 4-hydroxyphenylpyruvate. wikipedia.org When tested as a potential substrate for TAT, 3,5-Dinitro-L-tyrosine shows no activity. medchemexpress.com This finding indicates that the significant structural and electronic changes imposed by the two nitro groups prevent the enzyme from recognizing or processing the molecule as it would native tyrosine.
Conversely, a distinct enzyme, named 3,5-dinitrotyrosine (B100771) aminotransferase, has been identified in rabbit liver. nih.gov This enzyme is capable of catalyzing the transamination of thyroid hormones, suggesting a specialized metabolic pathway that can handle dinitro-substituted phenolic compounds. nih.gov The existence of such an enzyme underscores the specific nature of enzyme-substrate interactions and the metabolic pathways that may exist for non-proteinogenic amino acids.
Table 2: Interaction of Tyrosine Derivatives with Tyrosine Aminotransferase (TAT)
| Compound | Activity as a TAT Substrate |
|---|---|
| L-Tyrosine | Active Substrate |
| 3,5-Dinitro-L-tyrosine | Zero Activity |
The redox chemistry of 3,5-Dinitro-L-tyrosine is markedly different from that of native tyrosine. The two electron-withdrawing nitro groups make the phenolic ring electron-deficient, which significantly increases its reduction potential and makes oxidation more difficult. While tyrosine can be oxidized by enzymes like peroxidases to form a tyrosyl radical, this pathway is not favorable for 3,5-Dinitro-L-tyrosine.
Instead, the nitro groups themselves become the primary sites for redox activity. Aromatic nitro compounds are known to be substrates for various nitroreductases found in biological systems. These enzymes can reduce the nitro groups in a stepwise manner, leading to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. This reduction process can be a critical step in the metabolism or detoxification of such compounds. While specific studies on the reduction of 3,5-Dinitro-L-tyrosine by enzymes like catalase or peroxidases are not prominent, its structure suggests it would be a substrate for nitroreductase-mediated pathways rather than oxidative cycling.
Formation of Metal Coordination Complexes and Their Research Implications
Like other amino acids, 3,5-Dinitro-L-tyrosine can form coordination complexes with metal ions. researchgate.net The molecule possesses several potential coordination sites: the amino group, the carboxylate group, and the phenolic oxygen. The formation and structure of these complexes are of interest for understanding the role of metal ions in biological systems and for the development of new chemical entities.
The crystal structure of a sodium complex with 3,5-Dinitro-L-tyrosine has been described. In this complex, the sodium ion is coordinated by the carboxylate oxygen atoms and water molecules, forming a distorted octahedral geometry. researchgate.net Specifically, the structure reveals that two water molecules are shared between two adjacent sodium octahedra. researchgate.net The ability of 3,5-Dinitro-L-tyrosine to form such complexes is significant for research into how modified amino acids interact with essential metal ions and how these interactions might influence biological activity or be exploited in materials science.
Alterations in Phenolic Reactivity and Conformational Analysis of Related Nitrated Tyrosines
The addition of nitro groups to the tyrosine ring induces profound changes in its physicochemical properties. One of the most significant alterations is the decrease in the pKa of the phenolic hydroxyl group. For native tyrosine, this pKa is approximately 10. The introduction of two electron-withdrawing nitro groups lowers this value substantially. This means that at a physiological pH of ~7.4, a significant fraction of 3,5-Dinitro-L-tyrosine will exist in its deprotonated, phenoxide form, unlike native tyrosine, which is almost entirely protonated. This increased acidity dramatically alters its hydrogen bonding capacity and nucleophilicity.
From a conformational standpoint, the nitro groups are bulky substituents. Their presence at the ortho positions to the hydroxyl group imposes steric constraints that can influence the molecule's orientation and its ability to fit into enzyme active sites or protein binding pockets. Crystal structure analysis of 3,5-dinitro-L-tyrosine reveals that the di-ortho substitution by these electron-withdrawing groups leads to geometric changes in the phenyl ring itself, including a contraction of the C3'-C4'-C5' bond angle. researchgate.net This altered geometry, compared to standard phenolic structures, is a key feature influencing its biological interactions. researchgate.net
Table 3: Physicochemical Properties of Tyrosine and Nitrated Derivatives
| Compound | Phenolic pKa | Form at Physiological pH (~7.4) | Key Structural Feature |
|---|---|---|---|
| L-Tyrosine | ~10 | Predominantly Protonated (Phenol) | Single hydroxyl group |
| 3-Nitrotyrosine | ~7.2 | Mix of Protonated and Deprotonated | One bulky, electron-withdrawing nitro group |
| 3,5-Dinitro-L-tyrosine | <7 | Predominantly Deprotonated (Phenoxide) | Two bulky, electron-withdrawing nitro groups |
Advanced Analytical Techniques for Characterization and Quantification
Spectroscopic Characterization Methods
Spectroscopy is a cornerstone for the analysis of 3,5-Dinitro-L-tyrosine, offering insights into its electronic properties, vibrational modes, and chiral nature. These methods are indispensable for both qualitative identification and quantitative measurement.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Qualitative and Quantitative Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for analyzing compounds with chromophores. The parent molecule, L-tyrosine, exhibits characteristic UV absorption maxima primarily due to its phenolic side chain. In aqueous solutions, L-tyrosine typically shows absorption bands around 193 nm, 224 nm, and 275 nm. d-nb.info The peak at 275 nm is attributed to the π→π* transition within the aromatic phenol (B47542) ring. d-nb.info
The introduction of two nitro (-NO₂) groups onto the phenolic ring at positions 3 and 5 dramatically alters the electronic structure of the molecule. These electron-withdrawing groups extend the conjugated π-system, resulting in a significant bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to L-tyrosine. Dinitrophenols are known to absorb light in the near-UV and visible regions of the spectrum. researchgate.net Ionization of the phenolic hydroxyl group, which is more acidic in the dinitro-derivative, further shifts the absorption to even longer wavelengths. For instance, the ionization of the hydroxyl group in native tyrosine shifts its 275 nm peak to about 294 nm. researchgate.net A similar, more pronounced shift is expected for 3,5-Dinitro-L-tyrosine.
This distinct spectral signature allows for the qualitative identification of 3,5-Dinitro-L-tyrosine. For quantitative analysis, the Beer-Lambert law can be applied, where the absorbance at a specific wavelength (λmax) is directly proportional to the concentration of the compound in a solution. This makes UV-Vis spectroscopy a straightforward and accessible method for quantifying 3,5-Dinitro-L-tyrosine, provided that interfering substances that absorb at the same wavelength are absent or accounted for.
| Compound | Typical λmax (nm) | Chromophore/Transition |
| L-Tyrosine | ~275 | Phenol ring (π→π*) d-nb.info |
| L-Tyrosinate | ~294 | Phenolate ion researchgate.net |
| 3,5-Dinitro-L-tyrosine | Expected > 300 | Dinitrated phenol ring |
Advanced Vibrational Spectroscopies (e.g., Infrared, Raman, Circular Dichroism) for Monitoring Nitration and Conformational Changes
Vibrational spectroscopies provide detailed information about the chemical bonds and three-dimensional structure of molecules.
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The FT-IR spectrum of 3,5-Dinitro-L-tyrosine is expected to display a combination of bands characteristic of the parent L-tyrosine and the appended nitro groups. Key expected vibrational bands include:
-OH and -NH₂ Stretching: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the stretching vibrations of the phenolic hydroxyl and amino groups. nih.govmedchemexpress.com
C=O Stretching: A strong band around 1700 cm⁻¹ from the carboxylic acid group.
NO₂ Stretching: Two distinct, strong bands corresponding to the asymmetric (~1530-1560 cm⁻¹) and symmetric (~1330-1370 cm⁻¹) stretching vibrations of the nitro groups. The presence and intensity of these bands are direct evidence of nitration. researchgate.net
Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.
Phenolic C-O Stretching: An intense band around 1235 cm⁻¹. nih.gov
Raman Spectroscopy: Raman spectroscopy, particularly Surface-Enhanced Raman Spectroscopy (SERS), is a powerful tool for monitoring the nitration of tyrosine. researchgate.net SERS provides enhanced signals for molecules adsorbed onto a metal nanoparticle surface, allowing for detection at very low concentrations. nih.gov The nitration process can be tracked by observing changes in the Raman spectrum. For example, the appearance of a bending vibration of the nitro group and shifts in the intensity ratio of tyrosine marker bands, such as those at 825 and 870 cm⁻¹, can serve as indicators of nitration. nih.gov The stretching mode between the aromatic ring and the two nitro groups is also a key indicator. researchgate.net
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is exceptionally sensitive to the chiral environment of molecules. Since proteins and amino acids are chiral, CD is a valuable tool for studying their conformation. rsc.org The aromatic side chain of tyrosine contributes to the near-UV CD spectrum (250-320 nm), which is sensitive to the protein's tertiary structure. rsc.org The nitration of a tyrosine residue to 3,5-Dinitro-L-tyrosine alters the local electronic environment and can induce conformational changes in a peptide or protein. These changes can be monitored by observing shifts in the CD spectrum. Electronic and Vibrational Circular Dichroism (ECD and VCD) have been used to study the secondary structure of peptides containing nitrated tyrosine, revealing that nitration can have a limited effect on the secondary structure but may trigger aggregation. nih.gov
| Technique | Key Information Provided |
| Infrared (IR) | Presence of functional groups (e.g., -NO₂, -OH, -COOH, -NH₂) |
| Raman (SERS) | In-situ monitoring of the nitration process researchgate.netnih.gov |
| Circular Dichroism (CD) | Analysis of conformational changes in peptides/proteins upon nitration nih.govrsc.org |
Fluorescence-Based Detection Strategies
Fluorescence spectroscopy is known for its high sensitivity. While native tyrosine is fluorescent, compounds with nitro groups are often fluorescence quenchers. Therefore, direct fluorescence detection of 3,5-Dinitro-L-tyrosine is challenging. However, several indirect and derivatization-based strategies can be employed.
One approach involves designing fluorescent unnatural amino acids (UAAs). For instance, fluorescent bis-styryl-L-tyrosine analogs have been synthesized starting from 3,5-diiodo-L-tyrosine, a structurally related compound, demonstrating a pathway to convert the non-fluorescent tyrosine derivative into a highly emissive molecule. mdpi.com A similar derivatization strategy could potentially be applied to 3,5-Dinitro-L-tyrosine.
Another strategy relies on fluorescence quenching. A detection system using graphene quantum dots (GQDs) has been developed for tyrosine, where tyrosine is oxidized by tyrosinase to dopaquinone, which in turn quenches the GQD fluorescence. photochemcad.com This principle could be adapted for 3,5-Dinitro-L-tyrosine, where its presence could modulate a fluorescence signal through an interaction or reaction. Furthermore, sensitive UPLC methods coupled with fluorescence detection have been developed for other tyrosine-derived compounds, indicating that with appropriate derivatization, this highly sensitive detection mode is accessible. researchgate.net
Chromatographic Separation Techniques
Chromatography is essential for separating 3,5-Dinitro-L-tyrosine from complex mixtures, such as biological samples or reaction media, enabling its accurate quantification.
High-Performance Liquid Chromatography (HPLC) as an Analytical Standard and for Separation
High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of nitrated amino acids. Its versatility allows for various separation modes and detection methods.
Reversed-Phase HPLC (RP-HPLC): This is the most common mode used for separating tyrosine and its derivatives. A nonpolar stationary phase is used with a polar mobile phase. 3,5-Dinitro-L-tyrosine can be separated from other amino acids like tyrosine and phenylalanine. The purity of commercially available 3,5-Dinitro-L-tyrosine sodium salt is often assessed by HPLC.
Diagonal Chromatography: A specialized technique using multiple identical RP-HPLC steps has been developed to characterize tyrosine nitration. In this method, peptides containing 3-nitrotyrosine (B3424624) are chemically modified (e.g., reduced to 3-aminotyrosine) between separation steps, causing a hydrophilic shift in their retention time and allowing for their specific isolation. nih.gov
Detection Methods:
UV-Vis Detection: Due to its strong UV-Vis absorbance, 3,5-Dinitro-L-tyrosine can be readily detected using a standard UV detector.
Electrochemical Detection (ED): For enhanced sensitivity and selectivity, HPLC can be coupled with electrochemical detection. This method has been successfully used to quantify protein-bound 3-nitrotyrosine at very low levels in biological samples after derivatization. researchgate.net
| HPLC Method | Principle | Application |
| RP-HPLC with UV Detection | Separation based on polarity; detection via UV absorbance. | Purity testing, quantification in simple mixtures. |
| Diagonal Chromatography | Two identical HPLC steps with an intervening chemical modification to shift target peptide retention. | Isolation and characterization of nitrated peptides. nih.gov |
| HPLC with Electrochemical Detection | Separation by HPLC followed by detection of electroactive species. | Highly sensitive quantification in complex biological samples. researchgate.net |
Gas Chromatography (GC) Coupled with Detection Systems
Gas Chromatography (GC) is a powerful analytical technique that separates volatile compounds. Since amino acids like 3,5-Dinitro-L-tyrosine are non-volatile, they must first be chemically converted into volatile derivatives before GC analysis.
A highly reliable method for quantifying 3-nitrotyrosine involves derivatization followed by analysis using GC coupled with tandem mass spectrometry (GC-MS/MS). photochemcad.com In this procedure, the amino acid is converted into a more volatile ether derivative. The GC separates the derivatized analyte from other components in the sample, and the tandem mass spectrometer provides highly specific and sensitive detection. This approach allows for the accurate measurement of nitrated tyrosine in biological fluids like plasma and urine, making it a valuable tool for studying nitrative stress in vivo. photochemcad.com
Mass Spectrometry (MS) for Structural Elucidation and Quantitative Analysis
Mass spectrometry has become an indispensable tool for the analysis of nitrated proteins and peptides, including those containing 3,5-Dinitro-L-tyrosine. researchgate.net It offers high sensitivity and specificity, enabling both the identification of the modification and the determination of its location within a protein sequence. acs.org
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of biomolecules, including nitrated peptides and proteins. In ESI-MS, the introduction of a nitro group (NO₂) onto a tyrosine residue results in a characteristic mass shift of +45 Daltons. researchgate.netnih.gov This mass shift can be readily detected, indicating the presence of a nitrated tyrosine.
ESI-MS has been successfully employed to analyze in vitro nitrated proteins. nih.gov For instance, studies have shown that both mono- and dinitrated forms of angiotensin II can be observed after treatment with a nitrating agent. researchgate.net However, the fragmentation of protonated native 3-nitrotyrosine in positive ESI mode by collision-induced dissociation (CID) can be inefficient, producing few significant product ions. nih.gov
Interestingly, during the ESI-MS analysis of nitrated peptides, an additional mass shift of +29 Da has been observed, which is suggested to correspond to the introduction of a nitric oxide (NO) group, indicating nitrosylation of tyrosine residues. nih.gov This phenomenon highlights the complexity of the ionization process and the potential for observing other related modifications.
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another powerful technique for the analysis of nitrated proteins. A key feature of MALDI-MS analysis of peptides containing 3-nitrotyrosine is the observation of a characteristic photochemical decomposition pattern when using a nitrogen laser (337 nm). nih.govresearchgate.net This is because the absorbance maximum of 3-nitrotyrosine is near the laser's emission wavelength. nih.gov While this can complicate the identification of tyrosine nitration, it also provides a unique signature for nitrated peptides. nih.gov
In contrast to ESI-MS, where fragmentation of nitrated angiotensin II was not observed, MALDI-TOF MS analysis of the same molecule showed prompt fragmentation involving the nitro group. researchgate.net The use of infrared-MALDI has been explored as an alternative to UV-MALDI to generate more stable ions of nitrated peptides. researchgate.net
Tandem mass spectrometry (MS/MS) is a crucial technique for unambiguously identifying the specific sites of tyrosine nitration within a protein. acs.org In an MS/MS experiment, a specific ion (the precursor ion) is selected and fragmented, and the resulting product ions are analyzed. This fragmentation provides sequence information that allows for the precise localization of the modification.
For nitrated peptides, a characteristic immonium ion of 3-nitrotyrosine at a mass-to-charge ratio (m/z) of 181.06 is produced upon collision-induced dissociation (CID). researchgate.net Precursor ion scanning for this specific ion is a powerful method to selectively identify nitropeptides in complex biological mixtures. researchgate.net
Different fragmentation methods can be employed in MS/MS, each with its own advantages and disadvantages for the analysis of nitrated proteins. Collision-induced dissociation (CID) and infrared multiphoton dissociation (IRMPD) are "slow-heating" methods that have been shown to produce more cleavages in the vicinity of the nitration site. acs.org In contrast, electron capture dissociation (ECD) is a non-ergodic fragmentation method that can provide more extensive backbone cleavage while preserving labile post-translational modifications. acs.org However, the presence of the nitro group can inhibit the efficiency of ECD for doubly charged nitrated peptides. acs.org Therefore, a combination of these fragmentation methods may be necessary for a comprehensive analysis of nitrated proteins. acs.org
Immunoanalytical Assays and Their Specificity for Dinitrated Tyrosine
Immunoanalytical assays, such as immunodetection on 2D electrophoresis gels and enzyme-linked immunosorbent assays (ELISAs), offer a complementary approach to mass spectrometry for the detection of nitrated proteins. nih.gov These methods rely on antibodies that specifically recognize and bind to nitrated tyrosine residues.
The combination of two-dimensional gel electrophoresis with immunochemical detection of nitrated proteins, followed by protein identification using MS/MS, is a powerful strategy for mapping and quantifying tyrosine-nitrated proteins in vivo. nih.gov Immuno-enrichment of tyrosine-nitrated peptides prior to MS analysis can also enhance the detection of these low-abundance species. nih.gov
The specificity of the antibodies used in these assays is of paramount importance. Studies on synthetic antibody libraries have explored the contributions of different amino acids to antigen recognition and specificity. nih.gov Interestingly, it was found that antibodies with the highest tyrosine content were the most specific, and there was no correlation between nonspecific binding and the content of tyrosine, serine, or glycine (B1666218) in the antigen-binding site. nih.gov Conversely, an increased arginine content was correlated with increased nonspecific binding. nih.gov These findings suggest that the principles governing the design of highly specific antibodies for targets like dinitrated tyrosine can be informed by understanding the intrinsic properties of amino acids in molecular recognition. nih.gov
Table of Analytical Techniques and Key Findings
| Analytical Technique | Key Findings for 3,5-Dinitro-L-tyrosine Analysis |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | - Detects a +45 Da mass shift for nitration. researchgate.netnih.gov - Can show an additional +29 Da mass shift, possibly indicating nitrosylation. nih.gov - Fragmentation of protonated 3-nitrotyrosine can be inefficient. nih.gov |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS | - Shows characteristic photochemical decomposition with a nitrogen laser. nih.govresearchgate.net - Can cause prompt fragmentation of the nitro group. researchgate.net - Infrared-MALDI may offer more stable ion generation. researchgate.net |
| Tandem Mass Spectrometry (MS/MS) | - Enables precise mapping of nitration sites. acs.org - Produces a characteristic immonium ion for 3-nitrotyrosine at m/z 181.06. researchgate.net - Different fragmentation methods (CID, IRMPD, ECD) provide complementary information. acs.org |
| Immunoanalytical Assays | - Used for detection and quantification of nitrated proteins. nih.gov - Antibody specificity is crucial; high tyrosine content in the binding site can enhance specificity. nih.gov - Often combined with MS for comprehensive analysis. nih.gov |
Research Applications in Cellular and Molecular Systems
Investigation of Protein Modification Mechanisms and Functional Consequences in Model Systems
3,5-Dinitro-L-tyrosine monohydrate is a valuable tool for studying protein interactions and enzyme activities because of its capacity to modify tyrosine residues within proteins. chemimpex.comchemimpex.com The nitration of tyrosine is a form of oxidative post-translational modification that can significantly alter a protein's structure and function. nih.gov This modification changes key properties of the amino acid, including the acidity (pKa) of the phenol (B47542) group, its redox potential, and its size, which can lead to profound changes in cellular and tissue homeostasis. nih.govnih.gov
The enhanced reactivity due to the dinitro substitution makes 3,5-Dinitro-L-tyrosine an excellent probe for exploring the mechanisms of various biological processes. chemimpex.com Researchers utilize this compound to understand how nitration impacts protein conformation and function. The addition of the bulky and hydrophobic nitro groups can disrupt protein structure, providing insights into the structural basis of functional changes. nih.gov This process is primarily mediated by free radical reactions, involving a tyrosyl radical intermediate, which can then react to form 3-nitrotyrosine (B3424624). nih.govnih.gov By introducing this modified amino acid, scientists can mimic and study the effects of nitroxidative stress on specific proteins in controlled model systems.
Elucidation of Cellular Processes Under Oxidative and Nitrosative Conditions
3,5-Dinitro-L-tyrosine and related nitrated tyrosine derivatives are pivotal in the study of oxidative and nitrosative stress. chemimpex.comcymitquimica.com The formation of 3-nitrotyrosine in proteins is an established biomarker for "nitroxidative stress," a state where excess reactive oxygen species (ROS) and reactive nitrogen species (RNS) cause cellular damage. nih.govnih.govnih.gov The presence of nitrated tyrosine residues in tissues indicates a disruption of normal nitric oxide signaling and a shift towards pro-oxidant processes. nih.govnih.gov
The compound is used in the development of assays and experiments aimed at understanding these stress conditions. chemimpex.com Since the nitration of tyrosine residues occurs when there are elevated levels of reactive species like peroxynitrite, detecting nitrated proteins can serve as an indirect measure of these damaging molecules. nih.govnih.gov This makes 3,5-Dinitro-L-tyrosine a useful tool for investigating conditions associated with oxidative stress, such as neurodegenerative diseases. nih.gov
Contributions to Understanding Cellular Signaling Pathways
This compound is utilized in research to investigate how protein modifications affect cellular signaling pathways. chemimpex.com Tyrosine nitration is increasingly recognized as a post-translational modification that can act as a physiological signal, similar to phosphorylation. nih.gov This modification can be specific and reversible, and depending on the target protein, can result in either the activation or inhibition of a signaling cascade. nih.gov
Research has shown that this modification is not random, implying a level of biological specificity. nih.gov For instance, studies have identified specific tyrosine residues on proteins like actin that are nitrated in vivo. nih.gov By using compounds like 3,5-Dinitro-L-tyrosine, scientists can probe these signaling events, helping to decipher how nitrative stress translates into specific cellular responses and contributes to the pathology of various diseases. chemimpex.comnih.gov
Utility in Pharmaceutical Discovery and Chemical Biology Research as a Precursor or Tool Compound
In the realm of pharmaceutical development and chemical biology, this compound serves as a versatile intermediate and tool compound. chemimpex.com Its unique chemical structure is leveraged in the synthesis of novel pharmaceutical agents, particularly those targeting neurological disorders. chemimpex.com
A prominent example of its application is in the design and synthesis of α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonists. Researchers synthesized the R- and S-isomers of a related compound, 3,5-dinitro-o-tyrosine, to study their differential binding to AMPA receptors. nih.govacs.org The S-isomer proved to be significantly more potent in inhibiting AMPA binding, demonstrating the compound's utility in creating stereospecific drugs. nih.govacs.org This research highlights its role as a precursor in drug design, where its structure can be modified to create targeted therapies. chemimpex.comnih.govacs.org
Interactive Data Table: Research Applications of 3,5-Dinitro-L-tyrosine
| Research Area | Application | Key Findings | Citations |
|---|---|---|---|
| Protein Modification | Used to modify tyrosine residues in proteins. | Allows study of how nitration affects protein structure, enzyme activity, and interactions. | chemimpex.comchemimpex.comnih.gov |
| Oxidative Stress | Serves as a biomarker for nitroxidative stress. | Its presence indicates elevated levels of reactive oxygen and nitrogen species. | cymitquimica.comnih.govnih.gov |
| Cellular Signaling | Investigates the role of tyrosine nitration in signaling pathways. | Tyrosine nitration can act as a specific, reversible signal to activate or inhibit pathways. | chemimpex.comnih.gov |
| Pharmaceutical Discovery | Acts as a precursor or intermediate in drug synthesis. | Used to design and synthesize targeted therapies, such as AMPA receptor antagonists. | chemimpex.comnih.govacs.org |
Interactive Data Table: Potency of 3,5-dinitro-o-tyrosine Isomers as AMPA Receptor Antagonists
| Compound | Type | Binding Inhibition (IC50) | Functional Antagonism (IC50) | Citations |
|---|---|---|---|---|
| 6a | R-isomer | 84 +/- 26 µM | Inactive up to 1 mM | nih.govacs.org |
| 6b | S-isomer | 13 +/- 7 µM | 630 +/- 140 µM | nih.govacs.org |
| 6 | Racemate | - | 730 +/- 88 µM | acs.org |
Future Research Directions and Methodological Innovations
Application of Site-Specific Incorporation Technologies to Study Tyrosine Nitration Patterns
A significant hurdle in studying the functional consequences of protein tyrosine nitration has been the inability to produce proteins with a nitrated tyrosine at a specific site. nih.gov Traditional methods that induce nitration chemically often result in a heterogeneous mixture of modified proteins, making it difficult to attribute functional changes to a single nitration event. nih.gov
Genetic code expansion (GCE) technology offers a powerful solution to this problem. nih.govacs.org This technique allows for the site-specific incorporation of non-canonical amino acids, including 3-nitrotyrosine (B3424624), into proteins in response to a nonsense codon (e.g., the amber codon UAG). acs.orgmdpi.comcam.ac.uk By engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for 3-nitrotyrosine, researchers can program the ribosomal machinery to insert this modified amino acid at any desired position within a protein sequence. nih.govacs.orgnih.gov
This approach has already been successfully used to study the effects of site-specific nitration on protein function. mdpi.comnih.gov For instance, the site-specific incorporation of 3-nitrotyrosine into manganese superoxide (B77818) dismutase (MnSOD) at tyrosine 34 demonstrated a significant decrease in the enzyme's activity, providing direct evidence for the detrimental effect of nitration at this particular site. mdpi.com Similarly, this technology has been applied to study the impact of nitration on proteins implicated in various diseases, such as neurodegeneration and cancer. nih.govmdpi.com
Future applications of GCE in this area will likely focus on:
Mapping Nitration-Sensitive Sites: Systematically replacing tyrosine residues with 3-nitrotyrosine in a target protein to identify which sites are most sensitive to nitration in terms of functional alteration.
Investigating Dinitration: While current systems primarily focus on incorporating 3-nitrotyrosine, future advancements may allow for the site-specific incorporation of 3,5-dinitrotyrosine (B100771), enabling the study of the functional consequences of this double modification.
In Vivo Studies: Expanding the use of these technologies in more complex biological systems, including whole organisms, to study the effects of site-specific nitration in a more physiologically relevant context. cam.ac.uk
| Technology | Application in Nitration Studies | Key Advantage |
| Genetic Code Expansion (GCE) | Site-specific incorporation of 3-nitrotyrosine into proteins. nih.govmdpi.comnih.gov | Enables the study of the functional consequences of nitration at a specific amino acid position. nih.govacs.org |
| Engineered Aminoacyl-tRNA Synthetases | Creation of synthetases that specifically recognize and charge tRNA with 3-nitrotyrosine. acs.orgnih.gov | Provides the molecular machinery for the site-specific incorporation of the modified amino acid. nih.gov |
| Expressed Protein Ligation | A semi-synthetic method to generate proteins with site-specific modifications. nih.gov | Allows for the production of nitrated proteins for detailed biochemical and structural analysis. nih.gov |
Computational Chemistry and Molecular Dynamics Simulations in Nitration Studies
Computational approaches, including quantum mechanics (QM) and molecular dynamics (MD) simulations, are becoming indispensable tools for investigating the mechanisms and consequences of tyrosine nitration at the atomic level. researchgate.netresearchgate.netunipa.it These methods provide insights that are often inaccessible through experimental techniques alone. nih.govnih.gov
Density Functional Theory (DFT), a QM method, has been employed to study the reaction mechanisms of tyrosine oxidation and nitration. researchgate.netneliti.comresearchgate.net These studies can elucidate the energetics and pathways of nitration, helping to understand why certain tyrosine residues are more susceptible to modification than others. researchgate.net For example, DFT calculations can model the formation of the tyrosyl radical, a key intermediate in the nitration process. nih.gov
Molecular dynamics (MD) simulations, on the other hand, allow for the exploration of the conformational landscape of proteins and how it is altered by the introduction of a nitro group on a tyrosine residue. researchgate.netnih.govyoutube.com These simulations can reveal changes in protein stability, dynamics, and interactions with other molecules upon nitration. researchgate.netyoutube.comyoutube.com For instance, MD simulations have shown that the nitration of a specific tyrosine in cytochrome P450 2B6 can lead to destabilization of the protein's secondary structure, potentially marking it for degradation. researchgate.net
Future directions for computational studies in this field include:
Modeling 3,5-Dinitration: Developing and applying computational models to understand the stepwise process of dinitration and the structural and functional consequences of adding a second nitro group to the tyrosine ring.
Predicting Nitration Sites: Using a combination of structural information and computational analysis to predict which tyrosine residues in a protein are most likely to be nitrated.
Simulating Protein-Protein Interactions: Investigating how the nitration of a tyrosine residue at a protein-protein interface affects binding affinity and complex formation. unipa.it
| Computational Method | Application in Nitration Studies | Insights Gained |
| Quantum Mechanics (QM) / Density Functional Theory (DFT) | Studying the electronic structure and reaction mechanisms of tyrosine nitration. researchgate.netneliti.comresearchgate.net | Elucidation of reaction pathways, transition states, and the energetics of nitration. researchgate.net |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of nitrated proteins. researchgate.netnih.govnih.gov | Understanding changes in protein conformation, stability, and interactions upon nitration. researchgate.net |
| Hybrid QM/MM Methods | Combining the accuracy of QM for the reaction site with the efficiency of MM for the protein environment. unipa.it | Detailed analysis of enzymatic reactions involving nitrated substrates or inhibitors. |
Development of Novel Analytical Probes for Dinitrated Species and Derivatives
The accurate detection and quantification of dinitrated species like 3,5-dinitrotyrosine in complex biological samples remain a significant analytical challenge. nih.govmdpi.com The development of novel analytical probes is crucial for advancing our understanding of the prevalence and biological roles of these modifications.
Current methods for detecting nitrated proteins often rely on antibodies against 3-nitrotyrosine, but these can suffer from issues with specificity and reproducibility. mdpi.comnih.gov Mass spectrometry-based proteomics is a powerful tool for identifying nitrated proteins and mapping modification sites, but the low abundance of these modifications and the potential for artifacts during analysis present challenges. nih.govnih.gov
Future research in this area is focused on creating highly sensitive and specific probes for dinitrated species. These efforts include:
Fluorescent Probes: Designing small-molecule fluorescent probes that exhibit a change in their optical properties upon specific binding to 3,5-dinitrotyrosine or dinitrated proteins. nih.govresearchgate.netrsc.org Such probes could be used for imaging the localization of dinitrated species in living cells with high spatial and temporal resolution. rsc.org
Affinity-Based Probes: Developing novel affinity reagents, such as aptamers or engineered binding proteins, that specifically recognize 3,5-dinitrotyrosine. These could be used for the enrichment of dinitrated proteins or peptides from complex mixtures, facilitating their identification by mass spectrometry.
Reaction-Based Probes: Creating chemical probes that undergo a specific reaction with the dinitrated tyrosine residue, leading to the formation of a tag that can be easily detected or enriched.
The development of such probes would significantly enhance our ability to study the dinitroproteome and its role in health and disease. nih.govnih.gov
Interdisciplinary Research Integrating Proteomics and Metabolomics to Understand Global Nitration Events
A comprehensive understanding of the impact of tyrosine nitration requires an integrated approach that combines proteomics with other "omics" disciplines, particularly metabolomics. nih.gov While proteomics can identify the protein targets of nitration, metabolomics provides a snapshot of the metabolic state of a cell or organism, offering clues about the upstream causes and downstream consequences of nitration events. nih.govnih.gov
Tyrosine nitration is intrinsically linked to cellular metabolism, as it is often a consequence of "nitroxidative stress," a condition characterized by an imbalance in the production of reactive nitrogen species (RNS) and reactive oxygen species (ROS). nih.gov Metabolomic analysis can identify changes in the levels of metabolites involved in pathways that produce or consume these reactive species.
Integrating proteomics and metabolomics data can help to:
Identify Pathways Affected by Nitrative Stress: Correlating the nitration of specific enzymes with changes in the levels of their substrates and products can reveal which metabolic pathways are dysregulated under conditions of nitrative stress.
Uncover Biomarkers of Nitration-Related Diseases: A combined proteomic and metabolomic signature may provide a more robust biomarker for diseases associated with increased tyrosine nitration than either dataset alone. mdpi.com
Build Systems-Level Models: Integrating multiple layers of omics data can be used to construct computational models of cellular networks, allowing for a more holistic understanding of how nitration events perturb cellular function.
Future research will increasingly rely on these integrated, systems-biology approaches to unravel the complex interplay between protein nitration, cellular metabolism, and organismal health.
Q & A
Q. How are solubility contradictions resolved in formulation studies?
- Methodological Answer : Use phase solubility diagrams (Higuchi and Connors method) to classify solubility (e.g., Aₙ-type curves). Hansen solubility parameters identify optimal co-solvents (e.g., PEG-400/water mixtures). Validate with experimental solubility profiles and molecular dynamics simulations of solvent interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
